molecular formula C8H13ClN2O2S B12434395 (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B12434395
M. Wt: 236.72 g/mol
InChI Key: IXAOYBBDRYIRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (1-tert-butyl-1H-pyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in this compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing sulfonyl groups with specific steric and electronic properties .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

(1-tert-butylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H13ClN2O2S/c1-8(2,3)11-5-7(4-10-11)6-14(9,12)13/h4-5H,6H2,1-3H3

InChI Key

IXAOYBBDRYIRQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.